molecular formula C12H13BrN2 B11855105 7-Bromo-4-(propylamino)quinoline

7-Bromo-4-(propylamino)quinoline

Cat. No.: B11855105
M. Wt: 265.15 g/mol
InChI Key: CHGXKUBKMMDOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in nitrobenzene to achieve high yields of brominated quinoline . The propylamino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-(propylamino)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-(propylamino)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

7-bromo-N-propylquinolin-4-amine

InChI

InChI=1S/C12H13BrN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15)

InChI Key

CHGXKUBKMMDOJB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=CC(=CC2=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.